molecular formula C8H13N3O B13261937 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol

Cat. No.: B13261937
M. Wt: 167.21 g/mol
InChI Key: DFDJFRMTCUQULZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3-triazole with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-ol is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H13N3O/c1-11-5-7(9-10-11)6-3-2-4-8(6)12/h5-6,8,12H,2-4H2,1H3

InChI Key

DFDJFRMTCUQULZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CCCC2O

Origin of Product

United States

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